An In-Depth Technical Guide to (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol: Properties, Synthesis, and Spectroscopic Analysis
An In-Depth Technical Guide to (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is a synthetic organic compound that has garnered interest within the medicinal chemistry and drug discovery landscape. Its unique structural architecture, featuring a fluorinated phenyl ring, a methylpiperazine moiety, and a benzylic alcohol, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an in-depth analysis of the spectroscopic data for this compound, offering critical insights for researchers engaged in its use as a chemical building block.
Chemical Identity and Molecular Structure
At its core, (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is a trifunctional molecule composed of a central benzene ring substituted with a fluorine atom, a 4-methylpiperazine group, and a hydroxymethyl group.[1] This strategic combination of functional groups imparts a balance of lipophilic and hydrophilic properties, a crucial aspect in optimizing the pharmacokinetic profiles of drug candidates.[1]
The presence of the fluorine atom at the 3-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism.[1] Furthermore, the high electronegativity of fluorine can influence the electronic distribution within the aromatic system, potentially modulating the binding affinity of the molecule to its biological target.[1] The 4-methylpiperazine moiety is a frequently incorporated pharmacophore, particularly in centrally active agents, as it can improve aqueous solubility and provides a basic nitrogen atom for salt formation or key interactions with acidic residues in protein binding pockets.[1] The primary alcohol of the hydroxymethyl group serves as a valuable synthetic handle for further chemical modifications, such as esterification or oxidation, and can also participate in hydrogen bonding interactions.[1]
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Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical properties of (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is provided in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for guiding its application in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇FN₂O | [1] |
| Molecular Weight | 224.27 g/mol | [1] |
| Physical State | Solid (at standard conditions) | [1] |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | [1] |
| Storage | Room temperature | [1] |
| Stability | Stable under normal laboratory conditions | [1] |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)CO)F | [1] |
| InChI | InChI=1S/C12H17FN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8,16H,4-7,9H2,1H3 | [1] |
Synthesis and Purification
The synthesis of (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol can be achieved through a straightforward two-step process starting from commercially available 3,4-difluorobenzaldehyde. This synthetic route is amenable to scale-up and offers good overall yields.
Experimental Protocol:
Step 1: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde
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Reaction Setup: To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to afford 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.
Causality: The choice of a polar aprotic solvent like DMSO facilitates the nucleophilic aromatic substitution by promoting the dissolution of the reactants and the potassium carbonate base. The elevated temperature is necessary to overcome the activation energy of the substitution reaction on the electron-deficient aromatic ring.
Step 2: Synthesis of (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol
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Reaction Setup: Dissolve the 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) obtained from the previous step in methanol.
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Reaction Conditions: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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Purification: The final product, (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol, can be purified by recrystallization or column chromatography.
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of the aldehyde to the primary alcohol without affecting the other functional groups in the molecule. The reaction is performed at a low temperature initially to control the exothermic reaction and then allowed to proceed to completion at room temperature.
Spectroscopic Analysis
A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound. The expected spectral data are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum will provide characteristic signals for each of the distinct proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
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Aromatic Protons: The protons on the phenyl ring will appear as a set of multiplets in the aromatic region (typically δ 6.8-7.5 ppm). The coupling patterns will be influenced by both the fluorine and the adjacent protons.
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Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the methylene protons adjacent to the hydroxyl group, typically in the range of δ 4.5-4.7 ppm. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
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Piperazine Protons: The protons on the piperazine ring will exhibit two sets of multiplets, corresponding to the methylene groups adjacent to the two different nitrogen atoms. These signals are typically found in the regions of δ 2.5-2.8 ppm and δ 3.0-3.3 ppm.
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Methyl Protons (-CH₃): A singlet for the methyl group on the piperazine nitrogen will be observed in the upfield region, typically around δ 2.3 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.
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Aromatic Carbons: The carbons of the phenyl ring will resonate in the downfield region (δ 115-160 ppm). The carbon directly attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹JCF).
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Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear around δ 60-65 ppm.
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Piperazine Carbons: The methylene carbons of the piperazine ring will have signals in the range of δ 45-55 ppm.
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Methyl Carbon (-CH₃): The methyl carbon will give a signal in the upfield region, typically around δ 45-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
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C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.
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C-H Stretch (Aliphatic): Bands in the region of 2800-3000 cm⁻¹ correspond to the C-H bonds of the methyl and piperazine methylene groups.
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C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.
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C-O Stretch: A strong band in the 1000-1250 cm⁻¹ range will indicate the presence of the C-O single bond of the primary alcohol.
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C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region is characteristic of the carbon-fluorine bond.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an exact mass that is consistent with the molecular formula C₁₂H₁₇FN₂O. The fragmentation pattern can also provide valuable structural information.
Reactivity and Stability
(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is a stable solid under normal laboratory conditions.[1] Its reactivity is primarily dictated by its three functional groups:
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Hydroxyl Group: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to a leaving group for subsequent nucleophilic substitution reactions.
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Piperazine Moiety: The tertiary amine of the methylpiperazine group is basic and can be protonated to form salts. The nitrogen atoms can also act as nucleophiles in alkylation or acylation reactions.
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Aromatic Ring: The fluorinated phenyl ring can undergo electrophilic aromatic substitution, although the fluorine atom has a deactivating effect. Nucleophilic aromatic substitution at the position ortho to the fluorine is possible under more forcing conditions.[1]
Applications in Research and Development
As a versatile building block, (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is a valuable starting material for the synthesis of more complex molecules in drug discovery programs.[1] The presence of multiple functionalization points allows for the systematic exploration of the chemical space around this scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting its potential for the development of new therapeutics targeting a range of diseases.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and spectroscopic analysis of (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its effective use in the design and development of new chemical entities with therapeutic potential. The self-validating nature of the described synthetic protocol and the comprehensive spectroscopic data provide a solid foundation for its application in advanced research endeavors.
